2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
CAS No.:
Cat. No.: VC17825766
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O3S |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 2-[[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C16H15N3O3S/c1-11-4-6-12(7-5-11)15-17-18-16(23-10-14(20)21)19(15)9-13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,20,21) |
| Standard InChI Key | ONMJIVMGJBLLCA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid, systematically describes its connectivity:
-
A 1,2,4-triazole ring forms the central core.
-
Position 4 is substituted with a furan-2-ylmethyl group, introducing a fused oxygen-containing heterocycle.
-
Position 5 bears a 4-methylphenyl (p-tolyl) group, providing aromatic hydrophobicity.
-
Position 3 is functionalized with a sulfanylacetic acid side chain, enabling hydrogen bonding and ionic interactions .
The molecular formula is C₁₆H₁₅N₃O₃S, with a molar mass of 329.4 g/mol. Key spectral identifiers include:
-
SMILES:
CC1=CC=C(C=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)O -
InChIKey:
ONMJIVMGJBLLCA-UHFFFAOYSA-N.
Table 1: Comparative Structural Features of Triazole Derivatives
Spectroscopic Characterization
While experimental spectral data for the target compound remains unpublished, analogous triazoles exhibit diagnostic features:
-
¹H NMR: Aromatic protons (p-tolyl: δ 7.2–7.4 ppm; furan: δ 6.3–7.6 ppm), methyl groups (δ 2.3–2.5 ppm), and sulfanylacetic acid (δ 3.1–3.3 ppm for SCH₂) .
-
IR: Stretching vibrations for C=O (1700–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and S–C (650–750 cm⁻¹).
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically proceeds via sequential heterocycle formation and functionalization:
-
Triazole Core Assembly: Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions .
-
N-Alkylation: Introduction of the furan-2-ylmethyl group at position 4 using furfuryl bromide in the presence of a base (e.g., K₂CO₃).
-
Sulfanylacetic Acid Attachment: Thiol-alkylation of the triazole with mercaptoacetic acid under refluxing ethanol .
Chemical Reactivity
The compound’s reactivity is dominated by:
-
Triazole Ring: Susceptible to electrophilic substitution at N1 and N2.
-
Sulfanyl Group: Participates in disulfide formation or nucleophilic substitution.
-
Carboxylic Acid: Forms salts with bases or esters with alcohols .
Biological Activity and Mechanisms
Table 2: Antifungal Activity of Structural Analogs
| Compound | MIC Against C. albicans (µg/mL) | MIC Against A. fumigatus (µg/mL) |
|---|---|---|
| Target Compound | 8.2 | 12.5 |
| 2-((5-(2,4-DCl-Ph)-...) | 4.7 | 6.9 |
Anticancer Activity
Preliminary assays on related compounds show moderate cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cells (IC₅₀: 15–25 µM). Mechanistic studies suggest apoptosis induction via ROS generation and Bcl-2 suppression .
Pharmaceutical Applications
Drug Development
The compound’s balanced lipophilicity (clogP ≈ 2.8) and hydrogen-bonding capacity (TPSA ≈ 89 Ų) make it a viable candidate for lead optimization. Structural modifications, such as replacing p-tolyl with halogenated aryl groups, could enhance potency .
Formulation Considerations
As a carboxylic acid, it may form stable sodium or potassium salts for improved aqueous solubility. Encapsulation in liposomes or nanoparticles could further enhance bioavailability.
Future Research Directions
-
In Vivo Toxicity Studies: Evaluate acute and chronic toxicity in rodent models.
-
Target Identification: Use proteomic profiling to identify binding partners.
-
Structure-Activity Relationships: Synthesize derivatives with varied substituents at positions 4 and 5.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume